molecular formula C19H13NO4S B6431854 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 299953-24-5

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B6431854
CAS No.: 299953-24-5
M. Wt: 351.4 g/mol
InChI Key: VGGPFBIRJVPAGZ-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds with a wide range of pharmaceutical and biological activities . They have been used in the design and development of various drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data . The benzothiazole ring system has been consistently regarded as a promising privileged structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives .


Chemical Reactions Analysis

Benzothiazole compounds undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar bacterial species.

Mode of Action

tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may interfere with essential biochemical pathways in M. tuberculosis, leading to downstream effects that inhibit the bacteria’s growth or survival.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to molecular and cellular changes that inhibit the growth or survival of M. tuberculosis.

Safety and Hazards

The safety data sheet for a related compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The synthesis of benzothiazole derivatives related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials were provided .

Biochemical Analysis

Biochemical Properties

The 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate interacts with various enzymes and proteins. It has been found to manifest profound antimicrobial activity

Cellular Effects

It is known to have antimicrobial properties , suggesting that it may influence cell function in bacteria. Its impact on cell signaling pathways, gene expression, and cellular metabolism in various types of cells is yet to be explored.

Molecular Mechanism

It is known to exhibit antimicrobial activity

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c1-10-17(19-20-14-5-3-4-6-16(14)25-19)18(22)13-8-7-12(24-11(2)21)9-15(13)23-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGPFBIRJVPAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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